Potassium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate physical and chemical properties
Potassium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate physical and chemical properties
This technical guide provides a comprehensive overview of the physical and chemical properties of Potassium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The guide delves into the synthesis, characterization, and key properties of its parent carboxylic acid, 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylic acid, and subsequently extrapolates to the properties of its potassium salt.
Introduction: The 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif has garnered significant attention in medicinal chemistry due to its favorable pharmacological properties. The 1,2,4-oxadiazole core is considered a bioisostere of amide and ester functionalities, offering enhanced metabolic stability and improved pharmacokinetic profiles in drug candidates.[1][2] Consequently, derivatives of 1,2,4-oxadiazole have been explored for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[1][3] The subject of this guide, Potassium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate, represents a functionalized derivative with potential for further chemical modification and biological evaluation.
Synthesis and Characterization
The synthesis of Potassium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate is achieved through the preparation of its parent carboxylic acid, followed by neutralization with a potassium base.
Synthesis of 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylic acid
The formation of the 1,2,4-oxadiazole ring is typically accomplished through the cyclization of an O-acyl amidoxime intermediate.[2][4] A general and robust method involves the reaction of a suitable amidoxime with an activated carboxylic acid derivative.[2][5]
A plausible synthetic route to 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylic acid is outlined below:
Caption: Synthetic pathway to 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylic acid.
Preparation of Potassium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate
The potassium salt is readily prepared by treating the carboxylic acid with an equimolar amount of a potassium base, such as potassium hydroxide or potassium carbonate, in a suitable solvent like ethanol or water.
Physical and Chemical Properties
While specific experimental data for 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylic acid and its potassium salt are not extensively reported in the literature, the following tables summarize the available computed data and inferred properties based on related compounds and general chemical principles.
3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylic acid
| Property | Value | Source |
| CAS Number | 944906-41-6 | [6][7] |
| Molecular Formula | C₇H₁₀N₂O₃ | [6] |
| Molecular Weight | 170.17 g/mol | [6] |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Melting Point | Not reported | |
| Solubility | Expected to be soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF) and sparingly soluble in water. | Inferred |
| Topological Polar Surface Area (TPSA) | 76.22 Ų | [6] |
| LogP | 1.0653 | [6] |
Potassium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate
| Property | Value | Source |
| Molecular Formula | C₇H₉KN₂O₃ | Inferred |
| Molecular Weight | 208.26 g/mol | Inferred |
| Appearance | Expected to be a white or off-white crystalline solid | Inferred |
| Melting Point | Expected to be higher than the parent carboxylic acid and likely to decompose at high temperatures. | Inferred |
| Solubility | Expected to be soluble in water and polar protic solvents, and insoluble in nonpolar organic solvents. | Inferred |
Spectroscopic Characterization (Predicted)
-
¹H NMR: A singlet corresponding to the nine protons of the tert-butyl group (around 1.4 ppm) and a broad singlet for the carboxylic acid proton (typically >10 ppm).
-
¹³C NMR: Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, two distinct signals for the carbon atoms of the oxadiazole ring, and a downfield signal for the carboxylic acid carbon. The carbons of the oxadiazole ring in similar structures have been reported in the range of 165-183 ppm.[4][8]
-
IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), and C=N and C-O stretches associated with the oxadiazole ring.[4]
-
Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak [M]⁺ or [M+H]⁺.
Chemical Reactivity and Stability
The 1,2,4-oxadiazole ring is generally considered to be a stable aromatic system.[1] The presence of the carboxylic acid group allows for a range of chemical transformations, including esterification, amidation, and reduction. The tert-butyl group is sterically bulky and chemically robust, providing stability to the adjacent position on the oxadiazole ring. The potassium salt, being ionic, will exhibit properties typical of a salt of a weak acid and a strong base.
Experimental Protocols
Synthesis of 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylic acid (General Procedure)
This protocol is a representative method based on established syntheses of 1,2,4-oxadiazole derivatives.[2][5]
-
Preparation of tert-butyl amidoxime: Reflux a mixture of trimethylacetonitrile and hydroxylamine in a suitable solvent such as 2-propanol.[2]
-
Activation of Oxalic Acid: In a separate flask, react oxalyl chloride with a suitable activating agent (e.g., N,N'-carbonyldiimidazole (CDI)) in an anhydrous aprotic solvent like DMF at room temperature.[2]
-
Cyclization: Add the prepared tert-butyl amidoxime to the activated oxalic acid derivative solution. Heat the reaction mixture to facilitate cyclodehydration, typically at temperatures above 100 °C.[2]
-
Work-up and Purification: After the reaction is complete, cool the mixture and pour it into water. The product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.
Preparation and Purification of Potassium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate
Caption: Workflow for the preparation of the potassium salt.
-
Dissolution: Dissolve one equivalent of 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylic acid in a minimal amount of a suitable alcohol, such as ethanol.
-
Neutralization: Slowly add a stoichiometric amount (one equivalent) of a solution of potassium hydroxide in the same solvent to the carboxylic acid solution with stirring.
-
Precipitation and Isolation: The potassium salt is expected to be less soluble in the organic solvent and will precipitate out of the solution. The precipitate can be collected by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials. Dry the final product under vacuum to obtain pure Potassium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate.
Applications and Future Perspectives
Derivatives of 1,2,4-oxadiazole are of significant interest in drug discovery and materials science.[3][9] The title compound, with its carboxylic acid functionality, serves as a valuable building block for the synthesis of more complex molecules, such as esters and amides, which can be screened for various biological activities. The potassium salt form can offer advantages in terms of solubility and handling for certain applications. Further research into the biological and material properties of this compound and its derivatives is warranted.
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